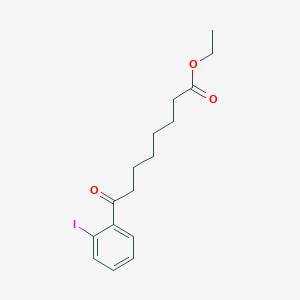

Ethyl 8-(2-iodophenyl)-8-oxooctanoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVASPNEMFBGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645710 | |

| Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-21-4 | |

| Record name | Ethyl 2-iodo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic compound featuring a complex structure that incorporates an aromatic iodide, a ketone, and a long-chain ester. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its potential applications could range from being a key intermediate in the synthesis of novel pharmaceutical agents to serving as a building block for specialized polymers. The presence of the iodo-substituent on the phenyl ring offers a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and predicted spectroscopic data to facilitate its use in research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is reported in chemical databases, other values are predicted based on computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898777-21-4 | [1][2] |

| Molecular Formula | C₁₆H₂₁IO₃ | [1][2] |

| Molecular Weight | 388.24 g/mol | [1][2] |

| Predicted Boiling Point | 428.6 ± 30.0 °C | [2] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | [2] |

| Physical State | Predicted to be a liquid or low-melting solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |

Synthesis Protocol

Reaction Scheme:

Proposed Friedel-Crafts Acylation Workflow

Materials:

-

Iodobenzene

-

Ethyl 8-chloro-8-oxooctanoate (can be prepared from suberic acid monomethyl ester)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Formation of Acylium Ion: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Friedel-Crafts Acylation: Iodobenzene (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a beaker of crushed ice and 1 M hydrochloric acid. The mixture is stirred until all the aluminum salts are dissolved. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Synthesis Workflow Diagram

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra, the following data is predicted based on the known spectroscopic behavior of similar molecules containing the same functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with signals corresponding to the protons on the aromatic ring and the aliphatic chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H ortho to the carbonyl group |

| ~ 7.4 - 7.5 | Triplet | 1H | Aromatic H para to the carbonyl group |

| ~ 7.1 - 7.2 | Triplet | 1H | Aromatic H meta to the carbonyl group |

| ~ 7.0 - 7.1 | Doublet | 1H | Aromatic H ortho to the iodine atom |

| 4.12 (q) | Quartet | 2H | -OCH₂CH₃ |

| 2.95 (t) | Triplet | 2H | -CH₂- adjacent to the carbonyl group |

| 2.30 (t) | Triplet | 2H | -CH₂- adjacent to the ester group |

| 1.6 - 1.8 | Multiplet | 4H | -CH₂- groups in the middle of the chain |

| 1.2 - 1.4 | Multiplet | 4H | -CH₂- groups in the middle of the chain |

| 1.25 (t) | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the aliphatic chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | Ketone Carbonyl Carbon (C=O) |

| ~ 173 | Ester Carbonyl Carbon (COO) |

| ~ 140 | Aromatic Carbon attached to Iodine |

| ~ 138 | Aromatic Carbon attached to the carbonyl |

| ~ 132 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| 60.5 | -OCH₂CH₃ |

| ~ 38 | -CH₂- adjacent to the ketone |

| ~ 34 | -CH₂- adjacent to the ester |

| ~ 29 (multiple signals) | -CH₂- groups in the middle of the chain |

| ~ 25 (multiple signals) | -CH₂- groups in the middle of the chain |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Weak | Aromatic C-H stretch |

| 2935, 2860 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | Ester C=O stretch |

| ~ 1685 | Strong | Aromatic Ketone C=O stretch |

| ~ 1580, 1470 | Medium | Aromatic C=C stretches |

| ~ 1250, 1100 | Strong | C-O stretches (ester) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 388 | Molecular ion [M]⁺ |

| 343 | Loss of ethoxy group (-OCH₂CH₃) |

| 231 | Fragment corresponding to the 2-iodobenzoyl cation ([C₇H₄IO]⁺) |

| 203 | Fragment corresponding to the iodophenyl cation ([C₆H₄I]⁺) |

| 127 | Iodine cation [I]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three main functional groups: the aryl iodide, the ketone, and the ester.

-

Aryl Iodide: The carbon-iodine bond is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes well-known palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, making it a valuable intermediate for creating libraries of complex molecules for drug discovery.

-

Ketone: The ketone functionality can undergo various transformations. It can be reduced to a secondary alcohol, which could be a key step in the synthesis of biologically active molecules. It can also be a site for nucleophilic addition reactions, such as the Grignard or Wittig reactions, to further elaborate the carbon skeleton.

-

Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or other esters, providing further opportunities for molecular diversification.

Given these reactive sites, this compound is a promising scaffold for the development of:

-

Novel Pharmaceuticals: As an intermediate in the synthesis of potential anti-cancer, anti-inflammatory, or anti-viral agents.

-

Molecular Probes: For use in chemical biology to study biological processes.

-

Functional Materials: As a monomer or precursor for the synthesis of specialty polymers with tailored properties.

References

An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for Ethyl 8-(2-iodophenyl)-8-oxooctanoate. Due to the limited availability of published experimental data for this specific compound, this document outlines a robust, theoretical framework for its synthesis and characterization based on well-established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in this and related molecules.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C16H21IO3 and a molecular weight of 388.24 g/mol .[1] Its structure features an ethyl ester of octanoic acid where the terminal carbon is functionalized with a ketone, which is attached to an iodinated phenyl ring at the ortho position.

Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 898777-21-4 | [1] |

| Molecular Formula | C16H21IO3 | [1] |

| Molecular Weight | 388.24 | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzeneoctanoic acid, 2-iodo-η-oxo-, ethyl ester | [1] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these are computationally derived and have not been experimentally verified.

| Property | Predicted Value |

| Boiling Point | 428.6±30.0 °C |

| Density | 1.393±0.06 g/cm³ |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with ethyl 8-chloro-8-oxooctanoate (suberoyl chloride monoethyl ester). This reaction is a classic method for the formation of aryl ketones.

Overall Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Iodobenzene

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) to the stirred suspension via the dropping funnel. Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

-

Addition of Iodobenzene: Add iodobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Predicted Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound based on the analysis of similar chemical structures.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 1H | Aromatic H (adjacent to I) |

| ~7.4-7.5 | t | 1H | Aromatic H |

| ~7.3-7.4 | d | 1H | Aromatic H |

| ~7.1-7.2 | t | 1H | Aromatic H |

| 4.12 | q | 2H | -OCH₂CH₃ |

| ~3.0 | t | 2H | -COCH₂- |

| 2.31 | t | 2H | -CH₂COO- |

| ~1.6-1.8 | m | 4H | -COCH₂CH₂- and -CH₂CH₂COO- |

| ~1.2-1.4 | m | 4H | -(CH₂)₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~140 | Aromatic C-I |

| ~139 | Aromatic C |

| ~132 | Aromatic C |

| ~131 | Aromatic C |

| ~128 | Aromatic C |

| ~95 | Aromatic C |

| 60.3 | -OCH₂- |

| ~38 | -COCH₂- |

| 34.2 | -CH₂COO- |

| ~29 | -(CH₂)ₓ- |

| ~25 | -(CH₂)ₓ- |

| ~24 | -(CH₂)ₓ- |

| 14.2 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2930, 2860 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1580, 1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-I stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 388 | [M]⁺ (Molecular ion) |

| 343 | [M - OCH₂CH₃]⁺ |

| 261 | [M - C₈H₁₅O₂]⁺ |

| 204 | [C₆H₄I]⁺ |

| 127 | [I]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

While direct experimental data for this compound remains elusive in the current scientific literature, this guide provides a comprehensive theoretical framework for its synthesis and characterization. The proposed Friedel-Crafts acylation protocol offers a reliable and scalable route to this molecule. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This document is intended to facilitate further research into the properties and potential applications of this and related compounds in various fields of chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: Ethyl 8-(2-iodophenyl)-8-oxooctanoate (CAS 898777-21-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, science, and drug development professionals. The compound discussed is for laboratory and research use only.

Introduction

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic building block characterized by a long-chain ester with a terminal 2-iodophenyl ketone. This bifunctional molecule holds potential as an intermediate in the synthesis of more complex chemical entities, particularly in the fields of medicinal chemistry and materials science. Its structure suggests utility in reactions involving the aryl iodide, such as cross-coupling reactions, and modifications at the keto and ester functionalities. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and predicted physical properties of this compound are summarized below. These values are primarily derived from computational models and supplier data.[1]

| Property | Value | Source |

| CAS Number | 898777-21-4 | [1] |

| Molecular Formula | C₁₆H₂₁IO₃ | [1] |

| Molecular Weight | 388.24 g/mol | [1] |

| Predicted Boiling Point | 428.6 ± 30.0 °C | [1] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | [1] |

| Purity (Typical) | ≥97% | [1][2] |

Hypothetical Synthesis Protocol

3.1. Materials and Reagents

-

Iodobenzene

-

Suberic acid monoethyl ester

-

Oxalyl chloride or Thionyl chloride

-

Aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

3.2. Proposed Experimental Procedure

-

Preparation of the Acyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve suberic acid monoethyl ester in anhydrous dichloromethane. Add oxalyl chloride (or thionyl chloride) dropwise at room temperature. Stir the reaction mixture for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. Cool the suspension in an ice bath. Add iodobenzene to the suspension. To this mixture, add the freshly prepared acyl chloride solution dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualization of Proposed Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

References

Technical Guide: Synthesis of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for Ethyl 8-(2-iodophenyl)-8-oxooctanoate, a molecule of interest for further chemical exploration and development. The synthesis is based on established organic chemistry principles, primarily involving the preparation of an acylating agent followed by a Friedel-Crafts acylation reaction.

I. Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process:

-

Preparation of Ethyl 8-chloro-8-oxooctanoate: This involves the mono-esterification of octanedioic acid followed by the conversion of the remaining carboxylic acid group to an acid chloride.

-

Friedel-Crafts Acylation: The subsequent reaction of Ethyl 8-chloro-8-oxooctanoate with iodobenzene in the presence of a Lewis acid catalyst to yield the target compound. It is important to note that this reaction may produce a mixture of ortho and para isomers, requiring purification.

II. Quantitative Data

The following table summarizes the expected reactants, products, and representative yields for the key steps in the synthesis. The yields are based on analogous reactions reported in the chemical literature and may require optimization for this specific synthesis.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Representative Yield (%) |

| 1a | Octanedioic acid | Ethanol | Sulfuric acid (catalytic) | Ethyl 8-hydroxy-8-oxooctanoate | 85-95 |

| 1b | Ethyl 8-hydroxy-8-oxooctanoate | Thionyl chloride | - | Ethyl 8-chloro-8-oxooctanoate | 80-90 |

| 2 | Ethyl 8-chloro-8-oxooctanoate | Iodobenzene | Aluminum chloride (AlCl₃) | This compound & Isomers | 60-75 (total isomers) |

III. Experimental Protocols

The following are detailed experimental methodologies for the proposed synthetic pathway.

Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate

1a. Mono-esterification of Octanedioic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octanedioic acid and a molar excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 8-hydroxy-8-oxooctanoate. Further purification can be achieved by column chromatography.

1b. Conversion to Acid Chloride

-

Reaction Setup: In a fume hood, dissolve the purified Ethyl 8-hydroxy-8-oxooctanoate in a dry, inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

-

Reagent Addition: Slowly add a slight molar excess of thionyl chloride to the solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

Completion: The reaction is considered complete when gas evolution ceases.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to yield crude Ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a fume hood, suspend a molar equivalent of anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add a solution of Ethyl 8-chloro-8-oxooctanoate in the same solvent from the dropping funnel.

-

Aromatic Substrate Addition: To this mixture, add a molar equivalent of iodobenzene dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers. The desired this compound can be isolated and purified using column chromatography or fractional distillation under reduced pressure.

IV. Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

An In-depth Technical Guide to Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is an organic chemical compound that holds potential as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a substituted aromatic ring coupled to a keto-ester aliphatic chain, presents multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and an exploration of its potential, yet currently undocumented, role in drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its characterization and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | Benzeneoctanoic acid, 2-iodo-η-oxo-, ethyl ester | [1] |

| Molecular Formula | C₁₆H₂₁IO₃ | [1][2] |

| Molecular Weight | 388.24 g/mol | [1][2] |

| CAS Number | 898777-21-4 | [1][2] |

Synthesis Protocol

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Iodobenzene

-

Mono-ethyl suberoyl chloride (8-chloro-8-oxooctanoic acid ethyl ester)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve iodobenzene in anhydrous dichloromethane under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0°C using an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Acylation: Add a solution of mono-ethyl suberoyl chloride in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

Currently, there is no publicly available information detailing the specific applications of this compound in drug development or its involvement in any signaling pathways. However, its structural motifs suggest potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

The presence of the 2-iodophenyl group is of particular interest. The iodine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse molecular fragments. This versatility makes it a valuable building block for creating libraries of compounds for biological screening.

For instance, molecules containing a substituted phenyl-keto-alkyl chain are found in various classes of bioactive compounds. One area of interest could be in the development of inhibitors for enzymes where a hydrophobic pocket can be occupied by the octanoate chain and the substituted phenyl ring can be modified to interact with specific residues. A notable example of a drug class where similar substructures are relevant is Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy.[3][4][5] While no direct link has been established for this specific molecule, its potential as a precursor for such inhibitors warrants further investigation.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, a diagram illustrating a hypothetical role for a derivative of this compound in a signaling pathway is presented below. This is a conceptual representation to inspire further research. For example, a derivative could potentially act as an antagonist for a G-protein coupled receptor (GPCR).

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

This compound is a chemical entity with established physical and chemical properties. While a specific, validated synthesis protocol is not widely published, established methods like the Friedel-Crafts acylation offer a reliable route to its preparation. The true potential of this molecule lies in its utility as a synthetic intermediate. Its structural features, particularly the reactive iodine substituent, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity and to synthesize derivatives that could modulate key signaling pathways in various disease states. The lack of current data presents a significant opportunity for novel research in medicinal chemistry and drug discovery.

References

- 1. This compound | 898777-21-4 [amp.chemicalbook.com]

- 2. 898777-21-4|this compound|BLDpharm [bldpharm.com]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

In-Depth Technical Guide: Determining the Molecular Weight of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 8-(2-iodophenyl)-8-oxooctanoate, a compound of interest in various research and development applications. Understanding the precise molecular weight is a critical first step in a multitude of experimental and analytical procedures, from stoichiometric calculations in chemical synthesis to mass spectrometry analysis in metabolic studies.

Molecular Composition and Weight

The molecular formula for this compound has been determined to be C₁₆H₂₁IO₃.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

To accurately calculate the molecular weight, the atomic weights of carbon (C), hydrogen (H), iodine (I), and oxygen (O) are required. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this purpose.

A comprehensive summary of the atomic composition and the calculation of the molecular weight is presented in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 388.245 |

The calculated molecular weight of this compound is 388.24 g/mol .[1][2][3]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of a chemical compound is a fundamental calculation in chemistry. The process involves the following steps:

-

Determination of the Molecular Formula: The first and most crucial step is to ascertain the correct molecular formula of the compound. This is typically achieved through various analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For this compound, the established molecular formula is C₁₆H₂₁IO₃.[1][2]

-

Identification of Constituent Elements and Atom Count: Once the molecular formula is known, the constituent elements and the number of atoms of each element are identified. In this case, the compound contains Carbon (16 atoms), Hydrogen (21 atoms), Iodine (1 atom), and Oxygen (3 atoms).

-

Obtaining Standard Atomic Weights: The standard atomic weight of each element is obtained from the periodic table, which is periodically updated by IUPAC based on the latest isotopic abundance measurements.

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 g/mol .[4][5][6]

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 g/mol .[7][8][9][10][11]

-

Iodine (I): The standard atomic weight of iodine is approximately 126.904 g/mol .[12][13][14][15][16]

-

Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 g/mol .[17][18][19][20][21]

-

-

Calculation of Total Molecular Weight: The molecular weight of the compound is calculated by multiplying the atom count of each element by its respective atomic weight and then summing these values.

The logical relationship for this calculation can be visualized as follows:

References

- 1. This compound | 898777-21-4 [amp.chemicalbook.com]

- 2. 898777-21-4|this compound|BLDpharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 11. #1 - Hydrogen - H [hobart.k12.in.us]

- 12. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. What is the formula mass of the iodine molecule? [vedantu.com]

- 15. Iodine | I (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. #53 - Iodine - I [hobart.k12.in.us]

- 17. princeton.edu [princeton.edu]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 21. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

"Ethyl 8-(2-iodophenyl)-8-oxooctanoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 8-(2-iodophenyl)-8-oxooctanoate. Due to the limited availability of public experimental data, this document combines catalog information and predicted values to offer the most complete profile possible for this compound.

Core Compound Properties

This compound, with the CAS number 898777-21-4, is a keto-ester derivative of octanoic acid. Its chemical structure features an ethyl ester functional group at one end of an eight-carbon chain and a 2-iodophenyl ketone at the other. This unique combination of a lipophilic alkyl chain, an ester, and an iodinated aromatic ketone suggests its potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.

A summary of its key identifiers and properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁IO₃ | ChemicalBook[1] |

| Molecular Weight | 388.24 g/mol | ChemicalBook[1] |

| CAS Number | 898777-21-4 | BLDpharm[2] |

| Predicted Boiling Point | 428.6 ± 30.0 °C | ChemicalBook[1] |

| Predicted Density | 1.393 ± 0.06 g/cm³ | ChemicalBook[1] |

It is important to note that the boiling point and density are predicted values and have not been experimentally verified in available literature. Further experimental characterization is required to determine definitive physical properties such as melting point and solubility.

Experimental Protocols

Exhaustive searches of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. However, general synthetic strategies for related aryl keto-esters can provide a foundational understanding for its potential preparation.

The synthesis of β-keto esters can be achieved through various methods, including the reaction of aldehydes with ethyl diazoacetate, often catalyzed by a mild Lewis acid like iodine. Another common approach involves the acylation of enolates. The synthesis of aryl α-keto esters has been reported via the oxidation of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (DMSO) as the oxidizing agent, followed by esterification.

A plausible synthetic pathway for this compound could involve the Friedel-Crafts acylation of iodobenzene with a derivative of suberic acid monoester chloride, or a coupling reaction between an organometallic derivative of iodobenzene and a suitable octanoate derivative. Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization using spectroscopic methods.

Logical Relationship of Compound Properties

The chemical structure of this compound dictates its potential reactivity and physical characteristics. The following diagram illustrates the logical relationships between its structural components and expected properties.

Caption: Structural components and their influence on the properties of the compound.

Spectroscopic Characterization (Predicted)

While no experimental spectra for this compound are available, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), multiple methylene groups in the alkyl chain, and signals corresponding to the aromatic protons of the 2-iodophenyl group.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring, the methylene carbons of the alkyl chain, and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (388.24 g/mol ), along with fragmentation patterns characteristic of the loss of the ethoxy group, the alkyl chain, and the iodophenyl moiety.

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other molecules with biological activity suggests that it could be a candidate for screening in various assays, but any such potential is purely speculative at this time.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. This guide has summarized the currently available, though limited, physical and chemical data. The absence of detailed experimental protocols and comprehensive characterization data highlights an opportunity for further research to fully elucidate the properties and potential applications of this molecule. Researchers and drug development professionals are encouraged to undertake further experimental investigation to build upon the foundational information presented herein.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Ethyl 8-(2-iodophenyl)-8-oxooctanoate, a compound of interest in organic synthesis and potential pharmaceutical development. The information is presented to facilitate research and development activities requiring a detailed understanding of this molecule's characterization and preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 | dd, J = 7.9, 1.1 Hz | 1H | Ar-H |

| 7.46 | ddd, J = 8.1, 7.4, 1.1 Hz | 1H | Ar-H |

| 7.40 | dd, J = 7.6, 1.6 Hz | 1H | Ar-H |

| 7.18 | ddd, J = 7.9, 7.6, 1.6 Hz | 1H | Ar-H |

| 4.12 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.95 | t, J = 7.3 Hz | 2H | -COCH₂- |

| 2.28 | t, J = 7.4 Hz | 2H | -CH₂COO- |

| 1.72 | p, J = 7.3 Hz | 2H | -COCH₂CH₂- |

| 1.60 | p, J = 7.5 Hz | 2H | -CH₂CH₂COO- |

| 1.39 – 1.31 | m | 4H | -(CH₂)₂- |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 204.4 | C=O (ketone) |

| 173.3 | C=O (ester) |

| 142.1 | Ar-C |

| 140.5 | Ar-C |

| 132.8 | Ar-C |

| 131.2 | Ar-C |

| 128.2 | Ar-C |

| 92.4 | Ar-C (C-I) |

| 60.2 | -OCH₂CH₃ |

| 43.1 | -COCH₂- |

| 34.3 | -CH₂COO- |

| 28.8 | -(CH₂)₂- |

| 28.7 | -(CH₂)₂- |

| 24.8 | -COCH₂CH₂- |

| 24.2 | -CH₂CH₂COO- |

| 14.2 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 2933 | C-H stretch (aliphatic) |

| 1731 | C=O stretch (ester) |

| 1683 | C=O stretch (ketone) |

| 1239 | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 389.0610 | [M+H]⁺ (Calculated for C₁₆H₂₂IO₃⁺: 389.0614) |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through the following experimental protocol.

Synthesis of this compound:

A solution of 1-iodo-2-(trimethylsilyl)benzene (1.0 equivalents) in anhydrous THF is cooled to -78 °C. To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at the same temperature. A solution of ethyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate (1.2 equivalents) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours. The reaction is subsequently quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 8-(2-iodophenyl)-8-oxooctanoate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the necessary starting materials, a representative experimental protocol, and relevant safety information, presented in a clear and structured format to aid researchers in their synthetic endeavors.

Core Synthesis Strategy: Friedel-Crafts Acylation

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this specific case, the aromatic ring is iodobenzene, and the acyl group is derived from a mono-esterified suberic acid derivative.

The primary starting materials for this synthesis are:

-

Iodobenzene: The aromatic substrate that undergoes acylation.

-

Ethyl 8-chloro-8-oxooctanoate: The acylating agent, which is the acid chloride derivative of mono-ethyl suberate.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid that serves as a catalyst to activate the acyl chloride.

The general transformation is depicted in the synthetic pathway diagram below.

Starting Materials: Properties and Procurement

A successful synthesis begins with high-quality starting materials. The table below summarizes the key properties of the required reagents and lists potential suppliers.

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Iodobenzene | C₆H₅I | 204.01 | 591-50-4 | Colorless to yellow liquid, insoluble in water, combustible.[1] |

| Ethyl 8-chloro-8-oxooctanoate | C₁₀H₁₇ClO₃ | 220.69 | 14113-02-1 | An ethyl ester and acyl chloride functionalized long-chain hydrocarbon.[2] |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | White to yellow/gray solid, corrosive, reacts violently with water.[3] |

Quantitative Data: A Representative Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (10) | 60 | 24 | 65-94 | [4] |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Experimental Protocol: A Representative Procedure

The following is a detailed, representative experimental protocol for the Friedel-Crafts acylation synthesis of this compound. This protocol is based on established procedures for similar reactions and should be adapted and optimized by the researcher.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.[3][5][6] Iodobenzene is harmful if swallowed or inhaled and can cause eye irritation.[7][8][9][10]

Materials:

-

Iodobenzene

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), add anhydrous dichloromethane (DCM) as the solvent.

-

Addition of Catalyst: Carefully add anhydrous aluminum chloride to the DCM with stirring. The suspension should be cooled in an ice bath.

-

Addition of Acyl Chloride: To the cooled suspension, add Ethyl 8-chloro-8-oxooctanoate dropwise via an addition funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride, add iodobenzene dropwise to the reaction mixture, again maintaining a low temperature.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully quench the reaction by the dropwise addition of a dilute aqueous solution of hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualizing the Process: Diagrams

To further clarify the synthetic and procedural logic, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for Friedel-Crafts acylation.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 8-chloro-8-oxooctanoate (14113-02-1) for sale [vulcanchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. dcmshriram.com [dcmshriram.com]

- 6. redox.com [redox.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Formation of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the probable mechanism for the formation of Ethyl 8-(2-iodophenyl)-8-oxooctanoate, a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Due to the limited availability of direct literature on this specific compound, this guide outlines the most plausible synthetic route, a Friedel-Crafts acylation, supported by established chemical principles and related reactions.

Proposed Mechanism of Formation: Friedel-Crafts Acylation

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with ethyl 8-chloro-8-oxooctanoate (the mono-acid chloride of suberic acid ethyl ester). This electrophilic aromatic substitution reaction is a cornerstone of aryl ketone synthesis.[1][2]

The reaction mechanism can be delineated into three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride. The aluminum atom coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[2][3]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The iodine atom on the benzene ring is a deactivating group but directs the incoming electrophile to the ortho and para positions. The formation of the ortho isomer, this compound, is sterically hindered to some extent compared to the para isomer, but can still be formed and isolated.

-

Deprotonation and Catalyst Regeneration: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the aluminum chloride catalyst.[3]

Reaction Pathway Visualization

Figure 1: Proposed reaction mechanism for the formation of this compound via Friedel-Crafts acylation.

Experimental Protocol

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures.

Materials:

-

Iodobenzene

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

In the dropping funnel, prepare a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of ethyl 8-chloro-8-oxooctanoate dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add iodobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table presents hypothetical but plausible quantitative data for the synthesis of this compound, based on typical yields and reaction conditions for Friedel-Crafts acylations.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Iodobenzene | 2.04 | g | 10.0 mmol, 1.0 eq |

| Ethyl 8-chloro-8-oxooctanoate | 2.21 | g | 10.0 mmol, 1.0 eq |

| Aluminum Chloride | 1.47 | g | 11.0 mmol, 1.1 eq |

| Anhydrous Dichloromethane | 50 | mL | Solvent |

| Reaction Conditions | |||

| Reaction Temperature | Room Temperature | °C | After initial addition at 0°C |

| Reaction Time | 18 | hours | |

| Product | |||

| Theoretical Yield | 3.88 | g | |

| Actual Yield (Post-Purification) | 2.52 | g | |

| Yield | 65 | % | Isolated yield |

Conclusion

The formation of this compound is most viably achieved through a Friedel-Crafts acylation reaction. This well-established method provides a reliable pathway to this and similar aryl ketone structures. The provided mechanism, experimental protocol, and quantitative data serve as a comprehensive guide for researchers and professionals in the field. Further optimization of reaction conditions, such as the choice of Lewis acid and solvent, could potentially improve the yield and selectivity of the desired ortho product.

References

Methodological & Application

Application Notes and Protocols: Ethyl 8-(2-iodophenyl)-8-oxooctanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Ethyl 8-(2-iodophenyl)-8-oxooctanoate as a versatile intermediate in organic synthesis. The focus is on its application in the construction of complex heterocyclic frameworks, which are of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is limited in publicly available literature, this document outlines a detailed, plausible synthetic protocol based on well-established analogous reactions.

Application: Synthesis of Tricyclic Lactams via Intramolecular C-N Coupling

Introduction:

This compound is a bifunctional molecule containing an aryl iodide and a keto-ester moiety. This substitution pattern makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The presence of the reactive C-I bond allows for various transition-metal-catalyzed cross-coupling reactions. One of the most promising applications is in the synthesis of phenanthridinone derivatives, a class of compounds known for their wide range of biological activities, including anticancer properties.[1][2]

Proposed Synthetic Application:

A primary application of this compound is its conversion to a tricyclic lactam, specifically a derivative of dihydrophenanthridinone. This can be achieved through a multi-step sequence involving the reductive amination of the ketone followed by an intramolecular Buchwald-Hartwig amination. This strategy provides a direct route to a complex heterocyclic core from a readily accessible linear precursor.

Reaction Scheme:

The proposed synthetic pathway involves two key steps:

-

Reductive Amination: The ketone functionality of this compound is converted to an amine. This can be accomplished using a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride).

-

Intramolecular C-N Coupling: The resulting amino-ester undergoes an intramolecular palladium-catalyzed C-N bond formation to yield the desired tricyclic lactam. This cyclization is analogous to established protocols for the synthesis of phenanthridinones from 2-halobenzamides.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-(benzylamino)-8-(2-iodophenyl)octanoate (Intermediate)

Methodology:

-

To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) is added benzylamine (1.1 equiv.).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 equiv.) is added portion-wise over 10 minutes.

-

The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amino-ester.

Protocol 2: Synthesis of Benzyl-dihydrophenanthridinone Derivative (Final Product)

Methodology:

-

To a flame-dried Schlenk flask is added the amino-ester intermediate from Protocol 2.1 (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv.).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous toluene (0.05 M) is added, followed by a strong base such as sodium tert-butoxide (2.0 equiv.).

-

The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the target tricyclic lactam.

Quantitative Data (Hypothetical)

The following table summarizes the expected, hypothetical quantitative data for the proposed synthetic sequence, based on yields typically observed for analogous reactions in the literature.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |

| 1 | Ethyl 8-(benzylamino)-8-(2-iodophenyl)octanoate | This compound | 479.40 | 75-85 | >95 |

| 2 | Benzyl-dihydrophenanthridinone Derivative | Ethyl 8-(benzylamino)-8-(2-iodophenyl)octanoate | 351.46 | 60-75 | >98 |

Visualization of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of a dihydrophenanthridinone derivative.

Alternative Synthetic Applications

The versatile structure of this compound also allows for other potential synthetic transformations, including:

-

Intramolecular Heck Reaction: The enolate of the keto-ester can potentially undergo an intramolecular Heck reaction to form a six-membered ring, leading to a tetralone derivative. The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.[3][4][5][6]

-

Sonogashira Coupling followed by Cyclization: The aryl iodide can be coupled with a terminal alkyne via a Sonogashira reaction.[7] Subsequent intramolecular cyclization of the resulting alkynyl ketone could lead to other complex heterocyclic systems.

Visualization of Alternative Pathways

Intramolecular Heck Reaction Workflow

Caption: Plausible intramolecular Heck reaction pathway.

Sonogashira Coupling and Cyclization Logic

Caption: Logic for Sonogashira coupling followed by cyclization.

Disclaimer: The experimental protocols and quantitative data presented herein are hypothetical and based on analogous transformations reported in the chemical literature. Researchers should conduct their own optimization and characterization studies. Always follow appropriate laboratory safety procedures.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Benzosuberones from Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the synthesis of benzosuberones, a critical scaffold in medicinal chemistry, using Ethyl 8-(2-iodophenyl)-8-oxooctanoate as a key precursor. The intramolecular cyclization of this precursor offers a direct route to the seven-membered carbocyclic core of benzosuberones. Two primary synthetic strategies are presented: Palladium-Catalyzed Intramolecular α-Arylation of Ketones and Radical Cyclization.

Overview of Synthetic Strategies

Benzosuberones are seven-membered cyclic ketones fused to a benzene ring. Their synthesis can be challenging due to the entropic and enthalpic factors associated with forming a seven-membered ring.[1] Intramolecular cyclization of a suitable linear precursor is a powerful strategy to overcome these challenges. This compound is an ideal precursor, possessing an aryl iodide for activation and a ketoester moiety that can serve as a nucleophile or a radical acceptor.

The two proposed methods are:

-

Palladium-Catalyzed Intramolecular α-Arylation: This method involves the formation of a ketone enolate from this compound, which then undergoes an intramolecular C-C bond formation with the aryl iodide, catalyzed by a palladium complex. This approach is a variation of the well-established Heck reaction.[2][3]

-

Radical Cyclization: This strategy involves the generation of an aryl radical from the iodo-precursor, which then undergoes an intramolecular cyclization by attacking the carbonyl group or a derived enol/enolate.

Palladium-Catalyzed Intramolecular α-Arylation of Ketones

This method is a reliable approach for the formation of carbocycles and heterocycles.[4] The intramolecular variant is particularly effective for constructing cyclic systems.[2][3]

Signaling Pathway and Mechanism

The catalytic cycle for the intramolecular α-arylation of the ketoester is depicted below. It involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the formation of a palladium enolate. Subsequent reductive elimination forms the C-C bond of the benzosuberone ring and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle for palladium-catalyzed intramolecular α-arylation.

Experimental Protocol

This protocol is based on established procedures for palladium-catalyzed intramolecular cyclizations of aryl halides.[5]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq).

-

Add the palladium catalyst, typically Palladium(II) acetate (5-10 mol%), and a phosphine ligand such as Triphenylphosphine (10-20 mol%).

-

Add the base, such as Potassium carbonate or Cesium carbonate (2.0-3.0 eq).

-

Add the anhydrous solvent (DMF or Toluene) to achieve a substrate concentration of 0.05-0.1 M.

-

Heat the reaction mixture to 80-120 °C under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired benzosuberone.

Quantitative Data (Representative)

| Parameter | Value Range | Reference |

| Catalyst Loading | 5-10 mol% | [5] |

| Ligand Loading | 10-20 mol% | [5] |

| Base | 2.0-3.0 eq | [5] |

| Temperature | 80-120 °C | [5] |

| Reaction Time | 12-48 h | [5] |

| Reported Yields | 40-70% | [6][7] |

Radical Cyclization

Radical cyclizations offer an alternative pathway for the formation of carbocyclic systems and are often compatible with a wide range of functional groups.

Logical Workflow

The general workflow for a radical cyclization approach is outlined below. It begins with the generation of an aryl radical from the aryl iodide precursor, which then undergoes intramolecular cyclization.

Caption: Workflow for benzosuberone synthesis via radical cyclization.

Experimental Protocol

This protocol is a general representation based on known radical cyclization methods.[8]

Materials:

-

This compound

-

Tributyltin hydride (Bu₃SnH) or a less toxic alternative like tris(trimethylsilyl)silane (TTMSS)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous benzene or toluene

-

Argon (or Nitrogen) gas supply

-

Syringe pump

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve this compound in anhydrous benzene or toluene (to a final concentration of ~0.02 M).

-

Add a catalytic amount of AIBN (0.1-0.2 eq).

-

Heat the solution to reflux (80-110 °C).

-

Over a period of several hours, add a solution of Bu₃SnH (1.1-1.5 eq) in the same solvent via a syringe pump. The slow addition is crucial to maintain a low concentration of the tin hydride and favor cyclization over direct reduction.

-

After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. It may be necessary to first remove tin residues by treatment with a solution of iodine or potassium fluoride.

Quantitative Data (Representative)

Yields for radical cyclizations to form seven-membered rings can be moderate, as 6-exo cyclizations are often kinetically favored over 7-endo cyclizations.

| Parameter | Value Range | Reference |

| Radical Initiator | 0.1-0.2 eq | [8] |

| Reducing Agent | 1.1-1.5 eq | [8] |

| Temperature | 80-110 °C | [8] |

| Reaction Time | 4-12 h | [8] |

| Reported Yields | 30-60% | [9] |

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Organotin Reagents: Tributyltin hydride is highly toxic and should be handled with extreme care, using appropriate personal protective equipment. Consider using less toxic alternatives if possible.

-

Solvents: Anhydrous solvents are flammable and should be handled with care.

Conclusion

The synthesis of benzosuberones from this compound is a feasible process that can be approached through either palladium-catalyzed intramolecular α-arylation or radical cyclization. The choice of method may depend on the desired functional group tolerance and the availability of reagents and equipment. The palladium-catalyzed method is often preferred for its generally higher yields and avoidance of toxic tin reagents. However, radical cyclization can be a powerful alternative under certain conditions. The provided protocols and data serve as a guide for the development of specific synthetic procedures for this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. soc.chim.it [soc.chim.it]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of seven-membered carbocyclic rings via a sequential oxyanionic 5-exo-dig cyclization/claisen rearrangement process. Total synthesis of (-)-frondosin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Radical Cyclization of Ethyl 8-(2-iodophenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the radical cyclization of ethyl 8-(2-iodophenyl)-8-oxooctanoate to synthesize ethyl 1-oxo-5,6,7,8,9,10-hexahydrobenzo[a]cyclooctene-10-carboxylate. This transformation is a key step in the construction of benzocyclooctenone scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocol is based on a well-established tin-mediated radical cyclization method using azobisisobutyronitrile (AIBN) as a radical initiator and tributyltin hydride (Bu₃SnH) as a chain carrier.[1][2] This application note includes a detailed experimental procedure, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction